1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone 1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone
Brand Name: Vulcanchem
CAS No.: 894874-84-1
VCID: VC7093376
InChI: InChI=1S/C24H19ClN2O4S/c1-16-6-12-19(13-7-16)27-22(28)15-32(30,31)24(27)20-4-2-3-5-21(20)26(23(24)29)14-17-8-10-18(25)11-9-17/h2-13H,14-15H2,1H3
SMILES: CC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl
Molecular Formula: C24H19ClN2O4S
Molecular Weight: 466.94

1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

CAS No.: 894874-84-1

Cat. No.: VC7093376

Molecular Formula: C24H19ClN2O4S

Molecular Weight: 466.94

* For research use only. Not for human or veterinary use.

1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone - 894874-84-1

Specification

CAS No. 894874-84-1
Molecular Formula C24H19ClN2O4S
Molecular Weight 466.94
IUPAC Name 1'-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Standard InChI InChI=1S/C24H19ClN2O4S/c1-16-6-12-19(13-7-16)27-22(28)15-32(30,31)24(27)20-4-2-3-5-21(20)26(23(24)29)14-17-8-10-18(25)11-9-17/h2-13H,14-15H2,1H3
Standard InChI Key JCSMWCQOMDCBLB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl

Introduction

Structural Overview

This compound belongs to the class of spiro compounds, characterized by two rings sharing a single atom. Its structure contains:

  • Indole Core: A bicyclic system with a benzene ring fused to a pyrrole ring.

  • Thiazolidine Ring: A five-membered heterocyclic ring containing sulfur and nitrogen.

  • Substituents:

    • A 4-chlorophenylmethyl group attached to the indole system.

    • A 4-methylphenyl group attached to the thiazolidine ring.

    • Multiple carbonyl groups (tetrone functionality) indicating high oxidation levels.

The spiro linkage connects the indole and thiazolidine systems, forming a rigid three-dimensional structure.

Synthesis Pathway

While specific synthesis details for this compound are not directly available in the provided sources, general methods for synthesizing similar spiro compounds involve:

  • Cyclization Reactions:

    • A [2+3] cycloaddition reaction between an indole derivative and a thiazolidine precursor is a plausible route.

    • Catalysts like triethylamine or bases such as potassium carbonate are often used.

  • Functionalization:

    • Introduction of substituents (e.g., chlorophenyl and methylphenyl groups) typically occurs through electrophilic aromatic substitution or alkylation reactions.

  • Spiro Formation:

    • Spirocyclic frameworks are commonly formed via intramolecular cyclization under acidic or basic conditions.

Analytical Characterization

Compounds like this are typically characterized using advanced spectroscopic techniques:

  • NMR Spectroscopy:

    • 1H^1H and 13C^{13}C NMR confirm the presence of aromatic protons and carbonyl carbons.

  • Mass Spectrometry (MS):

    • Provides molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Detects functional groups such as carbonyl (C=OC=O) and aromatic (C=CC=C) bonds.

  • X-ray Crystallography:

    • Determines the precise three-dimensional arrangement of atoms.

Potential Applications

Heterocyclic compounds with spiro frameworks often exhibit significant biological and pharmacological activities:

  • Antimicrobial Properties:

    • The thiazolidine moiety is known for its antimicrobial potential, targeting bacterial and fungal pathogens.

  • Anticancer Activity:

    • Indole derivatives are widely studied for their anticancer properties due to their ability to interact with DNA and enzymes involved in cell proliferation.

  • Pharmaceutical Development:

    • The compound could serve as a scaffold for designing drugs targeting specific enzymes or receptors.

  • Material Science:

    • Spiro compounds have applications in organic electronics due to their rigid structures and electronic properties.

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